molecular formula C23H26FN3O4S B2736360 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one CAS No. 892772-30-4

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2736360
CAS No.: 892772-30-4
M. Wt: 459.54
InChI Key: QNQVEYPJZLYAKE-UHFFFAOYSA-N
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Description

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound It belongs to the quinoline family, which is known for its diverse biological activities

Scientific Research Applications

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.

    Pharmaceutical Research: The compound is studied for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Biological Studies: It is used in various biological assays to understand its mechanism of action and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the piperazine moiety: This step involves the reaction of the intermediate with 4-ethylpiperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylpiperazin-1-yl)-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one
  • 7-(4-ethylpiperazin-1-yl)-6-chloro-3-((4-methoxyphenyl)sulfonyl)-1-methylquinolin-4(1H)-one

Uniqueness

The uniqueness of 7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one lies in its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the fluoro group, for example, can enhance its metabolic stability and binding affinity to certain targets.

Properties

IUPAC Name

7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-26-9-11-27(12-10-26)21-14-20-18(13-19(21)24)23(28)22(15-25(20)2)32(29,30)17-7-5-16(31-3)6-8-17/h5-8,13-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVEYPJZLYAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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